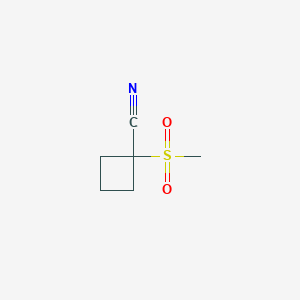

1-(Methylsulfonyl)cyclobutanecarbonitrile

Description

1-(Methylsulfonyl)cyclobutanecarbonitrile is a cyclobutane-derived compound featuring a methylsulfonyl (-SO₂CH₃) substituent and a nitrile (-CN) group on adjacent carbon atoms. Its unique structure confers distinct electronic and steric properties, making it valuable in medicinal chemistry and material science. The methylsulfonyl group enhances electrophilicity and metabolic stability, while the nitrile group contributes to hydrogen-bonding interactions and serves as a precursor for further functionalization .

Propriétés

IUPAC Name |

1-methylsulfonylcyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKDKULIGRNJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(Methylsulfonyl)cyclobutanecarbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.

Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

Addition of Carbonitrile Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

1-(Methylsulfonyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonitrile group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium cyanide, potassium cyanide.

Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted nitriles.

Applications De Recherche Scientifique

1-(Methylsulfonyl)cyclobutanecarbonitrile has found applications in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism by which 1-(Methylsulfonyl)cyclobutanecarbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Methylsulfonyl vs. Methylamino: The methylsulfonyl group in this compound increases electrophilicity compared to the electron-donating methylamino group in its analog. This enhances its suitability as a Michael acceptor or in SN₂ reactions . In contrast, the methylamino derivative (CAS 1698290-52-6 ) is more nucleophilic, favoring alkylation or acylation reactions. Biological Implications: Sulfonyl-containing compounds like 101M () exhibit antitumor activity due to DNA crosslinking, whereas nitrile groups (e.g., in lenacapavir, ) improve binding affinity to target proteins via dipole interactions.

Aryl-Substituted Cyclobutanecarbonitriles :

- Compounds with aryl groups (e.g., 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile ) demonstrate higher lipophilicity (logP ~2.5) compared to aliphatic analogs, improving membrane permeability. The bromo-methoxy derivative (CAS 1314781-41-3 ) is likely utilized in Suzuki-Miyaura coupling for drug diversification.

Physicochemical and Spectroscopic Properties

- ¹H NMR Trends: Cyclobutanecarbonitrile derivatives exhibit characteristic deshielding of protons adjacent to the nitrile group (δ ~2.5–3.5 ppm). For example, 1-(methylamino)cyclobutanecarbonitrile () shows resonances at δ 2.56–2.31 ppm for cyclobutane protons . Methylsulfonyl groups cause significant downfield shifts (e.g., δ ~3.07 ppm in ).

Mass Spectrometry :

- HRMS data for related compounds (e.g., m/z 497.1453 in ) confirm the stability of sulfonyl-nitrogen linkages under ionization conditions.

Activité Biologique

Overview

1-(Methylsulfonyl)cyclobutanecarbonitrile is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 1248918-52-6. The structure features a cyclobutane ring substituted with a methylsulfonyl group and a carbonitrile moiety, contributing to its unique chemical properties that facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and receptor interactions. The compound may act as an inhibitor by binding to active sites or allosteric sites on target proteins, leading to alterations in cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.7 |

| Colorectal Cancer | HCT116 | 12.3 |

| Prostate Cancer | LNCaP | 9.8 |

These findings suggest that the compound could be developed into a therapeutic agent targeting multiple cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate potential for developing new antimicrobial agents based on this compound.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has shown promise as an anti-inflammatory agent. Studies utilizing carrageenan-induced edema models in rats revealed that it significantly reduced inflammation compared to control groups, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting its versatility:

- Synthesis of Derivatives : Various derivatives were synthesized to enhance bioactivity. Modifications at the carbonitrile position improved solubility and potency against cancer cell lines.

- Molecular Modeling Studies : Computational studies predicted binding affinities with specific targets, such as protein kinases involved in cancer progression.

- In Vivo Studies : Animal models validated in vitro findings, demonstrating significant tumor reduction in xenograft models treated with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.